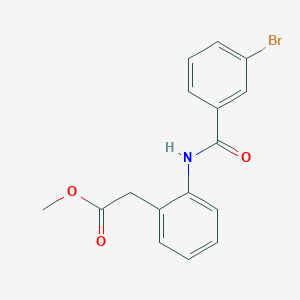
Methyl 2-(2-(3-bromobenzamido)phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-(3-bromobenzamido)phenyl)acetate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(3-bromobenzamido)phenyl)acetate typically involves the esterification of 2-(3-bromobenzamido)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-(3-bromobenzamido)phenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the benzamido group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with common reagents being hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles like amines or thiols are used under mild conditions, often with a base to neutralize the by-products.
Major Products Formed
Hydrolysis: 2-(3-bromobenzamido)benzoic acid and methanol.
Reduction: 2-(2-(3-bromobenzamido)phenyl)ethanol.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(2-(3-bromobenzamido)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-(3-bromobenzamido)phenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets through its bromobenzamido group, which can form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as benzimidazole derivatives, have similar applications in medicinal chemistry.
Uniqueness
Methyl 2-(2-(3-bromobenzamido)phenyl)acetate is unique due to the presence of the bromobenzamido group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Actividad Biológica
Methyl 2-(2-(3-bromobenzamido)phenyl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of a bromobenzamide moiety, which often influences its biological activity. The molecular formula is C12H12BrNO2, with a molecular weight of approximately 284.13 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of benzamide, including this compound, exhibit significant anticancer properties. The mechanism by which these compounds exert their effects often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of similar benzamide derivatives on K562 leukemia cells. The results showed that compounds with specific substitutions on the phenyl ring demonstrated IC50 values ranging from 4.52 mM to 21.02 mM, indicating potent anticancer activity .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Compounds with a similar structure have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
- Research Findings : A related compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating efficacy at low concentrations .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The SAR studies highlight that:
- Substitution Patterns : The position and nature of substituents on the phenyl ring significantly influence the compound's activity. For instance, electron-withdrawing groups tend to enhance potency against cancer cells .
- Bromine Substitution : The presence of bromine at the ortho position is critical for enhancing both anticancer and antimicrobial activities .
Data Tables
| Compound Name | IC50 (mM) | Activity Type |
|---|---|---|
| This compound | TBD | Anticancer |
| Related Benzamide Derivative | 4.52 - 21.02 | Anticancer (K562 Cells) |
| Similar Compound | MIC TBD | Antimicrobial |
Propiedades
Fórmula molecular |
C16H14BrNO3 |
|---|---|
Peso molecular |
348.19 g/mol |
Nombre IUPAC |
methyl 2-[2-[(3-bromobenzoyl)amino]phenyl]acetate |
InChI |
InChI=1S/C16H14BrNO3/c1-21-15(19)10-11-5-2-3-8-14(11)18-16(20)12-6-4-7-13(17)9-12/h2-9H,10H2,1H3,(H,18,20) |
Clave InChI |
ZCLAAMMPLVVQFG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















